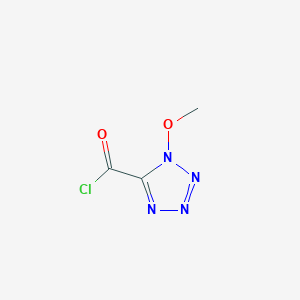
6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline
Descripción general
Descripción
Synthesis Analysis
The synthesis of related quinoline derivatives often involves catalytic reactions and cyclization processes. For instance, new series of quinolines have been synthesized via the Buchwald–Hartwig amination, yielding significant results starting from bromoquinoline precursors. These precursors were obtained through intramolecular cyclization reactions of specific enones with bromoaniline, highlighting a method potentially adaptable for synthesizing the compound (Bonacorso et al., 2018).
Molecular Structure Analysis
The molecular structure of similar compounds, like 3-bromomethyl-2-chloro-quinoline, has been analyzed using X-ray crystallography, revealing specific crystal space groups and unit cell parameters. Such detailed structural elucidation provides insights into the planarity and conformation of the quinoline derivatives, which can be related to the structural analysis of "6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline" (Kant et al., 2010).
Chemical Reactions and Properties
Quinoline derivatives engage in various chemical reactions, including coupling reactions, which are instrumental in further modifications and applications. For example, the Sonogashira coupling reaction has been employed to synthesize 2-aryl-6-(phenylethynyl)-quinolines, starting from 6-bromoquinolines. These reactions underline the versatility and reactivity of bromoquinoline derivatives, suggesting similar reactivity for "6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline" (Rodrigues et al., 2019).
Physical Properties Analysis
The physical properties of quinoline derivatives, including their crystalline structure, solubility, and melting points, are crucial for their application in various fields. Detailed investigations into similar compounds provide a foundation for understanding the physical characteristics of "6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline," enabling its practical use in synthesis and material science.
Chemical Properties Analysis
Quinoline derivatives exhibit a range of chemical properties, such as photophysical properties, DNA binding abilities, and reactivity towards different chemical reagents. Studies on related compounds have shown strong interactions with ct-DNA, attributed to π-stacking and/or hydrogen-bonding interactions, indicating the potential for "6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline" to engage in similar interactions (Bonacorso et al., 2018).
Aplicaciones Científicas De Investigación
Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . This includes potential applications in medicinal chemistry and pharmacology .
Quinoline and its derivatives have been used in a variety of scientific fields . For example, they’ve been used in the development of antimalarial drugs, anticancer agents, and antibiotics . Quinoline synthesis has been a topic of interest in organic chemistry . Various methods have been developed for the synthesis of quinoline and its derivatives, including iron-catalyzed cross-coupling reactions, copper catalysis, and aerobic dehydrogenation .
4-Hydroxy-2-quinolones, a class of quinoline derivatives, have also been studied extensively due to their pharmaceutical and biological activities . More than 13,000 derivatives of quinoline-2,4-diones have been reported, and over 100 naturally occurring molecules display this motif .
Quinoline and its derivatives have been used in a variety of scientific fields . For example, they’ve been used in the development of antimalarial drugs, anticancer agents, and antibiotics . Quinoline synthesis has been a topic of interest in organic chemistry . Various methods have been developed for the synthesis of quinoline and its derivatives, including iron-catalyzed cross-coupling reactions, copper catalysis, and aerobic dehydrogenation .
4-Hydroxy-2-quinolones, a class of quinoline derivatives, have also been studied extensively due to their pharmaceutical and biological activities . More than 13,000 derivatives of quinoline-2,4-diones have been reported, and over 100 naturally occurring molecules display this motif .
Safety And Hazards
Propiedades
IUPAC Name |
6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClF3N/c12-5-6-1-2-9-7(3-6)8(13)4-10(17-9)11(14,15)16/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBKLFYWXYFAGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CBr)C(=CC(=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371294 | |
| Record name | 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline | |
CAS RN |
123637-51-4 | |
| Record name | 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 123637-51-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B54385.png)
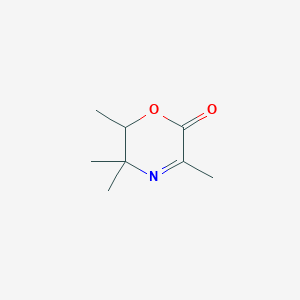
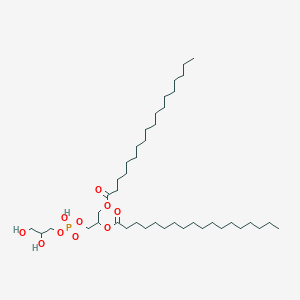
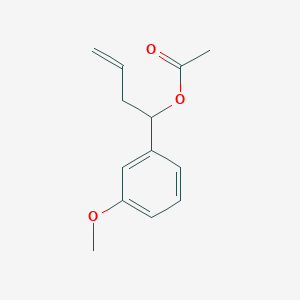
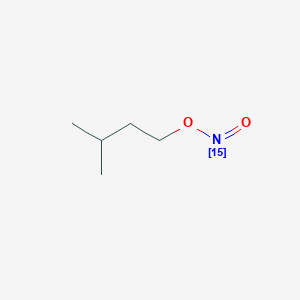
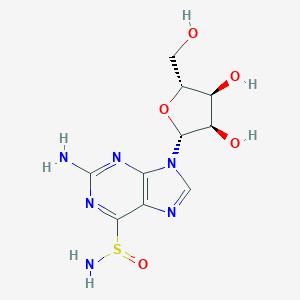
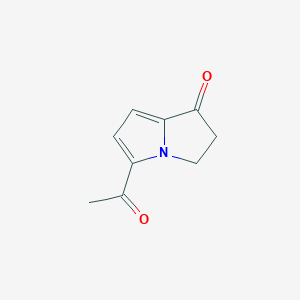
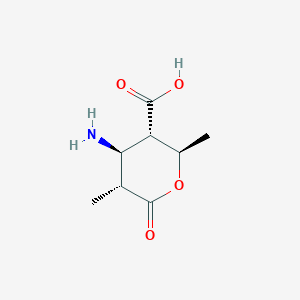
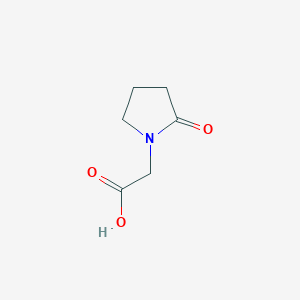
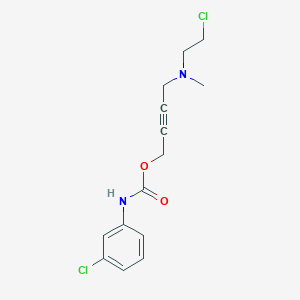
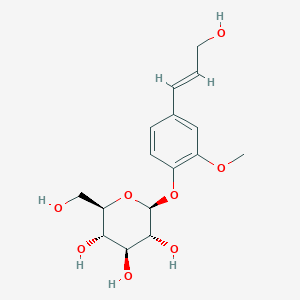
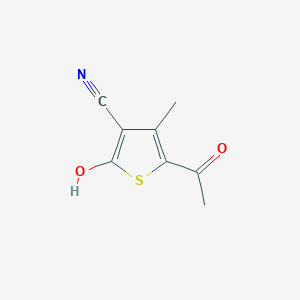
![sodium (2R)-2,3-bis[(9Z)-octadec-9-enoyloxy]propyl hydrogen phosphate](/img/structure/B54410.png)
